molecular formula C14H12ClN3O2 B5911842 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide

2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide

Cat. No. B5911842
M. Wt: 289.71 g/mol
InChI Key: RRQSXYKOBJWGIF-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide, also known as CPH 82, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 involves the inhibition of various enzymes and pathways involved in cancer growth, inflammation, and infectious diseases. This compound 82 has been shown to inhibit the activity of histone deacetylases, which are involved in cancer growth and inflammation. Additionally, this compound 82 has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
This compound 82 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of bacterial and viral growth. Additionally, this compound 82 has been shown to induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 in lab experiments include its high yield synthesis methods, its potential therapeutic applications in various fields of research, and its ability to inhibit various enzymes and pathways involved in cancer growth, inflammation, and infectious diseases. The limitations of using this compound 82 in lab experiments include the need for further studies to determine its safety and efficacy in vivo and the potential for off-target effects.

Future Directions

For the research on 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 include further studies to determine its safety and efficacy in vivo, the development of more potent analogs, and the investigation of its potential therapeutic applications in other fields of research. Additionally, the development of targeted delivery systems for this compound 82 could improve its efficacy and reduce off-target effects.

Synthesis Methods

2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 can be synthesized using various methods, including the condensation of 2-(2-chlorophenoxy)acetic acid with 2-pyridinecarboxaldehyde followed by the addition of hydrazine hydrate. Another method involves the reaction of 2-(2-chlorophenoxy)acetic acid with hydrazine hydrate in the presence of 2-pyridinecarboxaldehyde. Both methods result in the formation of this compound 82 with high yields.

Scientific Research Applications

2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, this compound 82 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, this compound 82 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In infectious disease research, this compound 82 has been shown to inhibit the growth of bacteria and viruses.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-12-6-1-2-7-13(12)20-10-14(19)18-17-9-11-5-3-4-8-16-11/h1-9H,10H2,(H,18,19)/b17-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQSXYKOBJWGIF-MFOYZWKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C\C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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